![molecular formula C17H15N3O3 B2815558 N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-78-0](/img/structure/B2815558.png)
N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidines is described in numerous methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
- Analgesic Properties : One study investigated the analgesic properties of derivatives of the pyrido[1,2-a]pyrimidine nucleus. Methylation at specific positions of the pyridine moiety was explored to optimize the biological properties, leading to compounds with enhanced analgesic activities compared to established drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
- Antifungal Activity : Synthesis of new pyrido[2,3-d]pyrimidine derivatives was reported, with significant antifungal activities observed for some of the synthesized compounds. This highlights the potential of these compounds in antifungal applications (Hanafy, 2011).
Potential Therapeutic Uses
- Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, structurally related to pyrido[1,2-a]pyrimidine-3-carboxamide, were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed high COX-2 selectivity and comparable efficacy to diclofenac, suggesting their potential as new analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Cytotoxicity Against Cancer Cells : The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including those with a (4-methoxyphenyl)amino moiety, was reported. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the understanding of their potential anticancer properties (Hassan, Hafez, & Osman, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as atf4 and nf-kb .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it has been suggested that similar compounds can inhibit ER stress and apoptosis . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its therapeutic effects.
Biochemical Pathways
It has been suggested that similar compounds can inhibit the nf-kb inflammatory pathway . This pathway plays a crucial role in immune and inflammatory responses, and its inhibition could contribute to the compound’s potential anti-inflammatory properties.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity could potentially influence its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-8-15-18-9-14(17(22)20(15)10-11)16(21)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTNFKQRMNAOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)
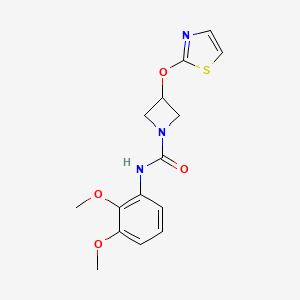
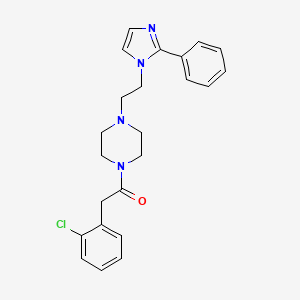
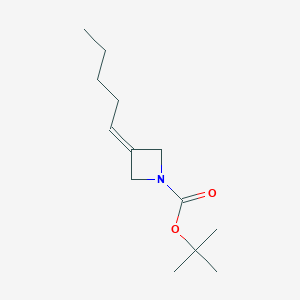
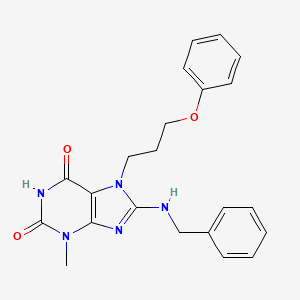
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)
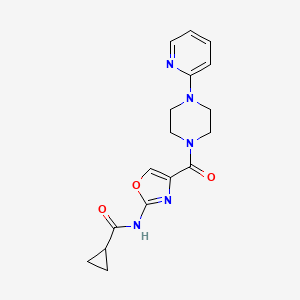
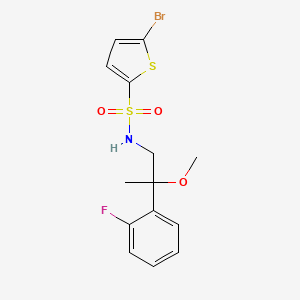
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
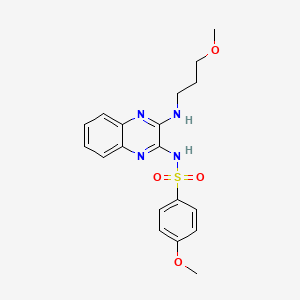
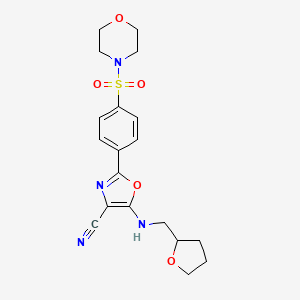
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)
